molecular formula C21H26N6O3 B5454421 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide

Cat. No.: B5454421
M. Wt: 410.5 g/mol
InChI Key: UOWWSHNYPVFYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, a pyrimidine ring, a piperazine ring, and a pyrrolidine ring. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a benzodioxin ring, which is a type of aromatic ether, a pyrimidine ring, which is a type of nitrogenous base often found in DNA and RNA, a piperazine ring, which is a type of secondary amine, and a pyrrolidine ring, which is a type of secondary amine .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The benzodioxin ring might undergo electrophilic aromatic substitution reactions, the pyrimidine ring might participate in nucleophilic substitution reactions, and the piperazine and pyrrolidine rings might undergo reactions typical of secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of its intermolecular forces, and its reactivity would depend on the reactivity of its functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. Compounds with similar structures are often used in pharmaceuticals, so this could be one potential area of interest .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3/c28-21(24-16-3-4-17-18(13-16)30-12-11-29-17)27-9-7-26(8-10-27)20-14-19(22-15-23-20)25-5-1-2-6-25/h3-4,13-15H,1-2,5-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWWSHNYPVFYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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